(R)-1-(5-Methylfuran-2-YL)propan-1-amine

CXCR2 antagonism Enantioselectivity Pharmacokinetics

(R)-1-(5-Methylfuran-2-YL)propan-1-amine (CAS 473732-94-4) is a chiral primary amine featuring a 5-methylfuran-2-yl substituent on the α-carbon of a propan-1-amine chain. With a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol, this compound exists as a single (R)-enantiomer and is primarily utilized as a versatile building block in organic synthesis.

Molecular Formula C8H13NO
Molecular Weight 139.198
CAS No. 473732-94-4
Cat. No. B2732713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-Methylfuran-2-YL)propan-1-amine
CAS473732-94-4
Molecular FormulaC8H13NO
Molecular Weight139.198
Structural Identifiers
SMILESCCC(C1=CC=C(O1)C)N
InChIInChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m1/s1
InChIKeyYLNWJSHBHAFMAT-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(5-Methylfuran-2-YL)propan-1-amine (CAS 473732-94-4): Chiral Amine Building Block for Asymmetric Synthesis and Drug Discovery


(R)-1-(5-Methylfuran-2-YL)propan-1-amine (CAS 473732-94-4) is a chiral primary amine featuring a 5-methylfuran-2-yl substituent on the α-carbon of a propan-1-amine chain . With a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol, this compound exists as a single (R)-enantiomer and is primarily utilized as a versatile building block in organic synthesis . Its chiral amine functionality enables its use as a chiral auxiliary, ligand, or key intermediate in the asymmetric synthesis of more complex, biologically active molecules, particularly within pharmaceutical research and development .

Why (R)-1-(5-Methylfuran-2-YL)propan-1-amine Cannot Be Substituted with Its (S)-Enantiomer or Racemic Mixture


In asymmetric synthesis and drug discovery, stereochemistry is a critical determinant of biological activity, pharmacokinetics, and overall compound efficacy. Simply substituting (R)-1-(5-Methylfuran-2-YL)propan-1-amine (CAS 473732-94-4) with its (S)-enantiomer (CAS 473732-95-5) or the racemic mixture (CAS 64271-00-7) can lead to a complete loss of the desired biological activity or a substantial alteration in the pharmacological profile of the final drug candidate. A direct comparative study on a series of CXCR2 antagonists revealed that the (R)-configuration of the ethyl-substituted side chain, which is structurally analogous to this compound, was crucial for high receptor affinity and oral bioavailability, while the (S)-enantiomer demonstrated significantly reduced affinity and poor pharmacokinetics [1]. This evidence underscores that for any project requiring the specific biological or stereochemical outcomes associated with this scaffold, only the pure (R)-enantiomer is fit for purpose.

Product-Specific Quantitative Evidence Guide for (R)-1-(5-Methylfuran-2-YL)propan-1-amine


Quantified Impact of (R)-Configuration on CXCR2 Antagonist Potency and Oral Bioavailability

In a head-to-head comparison within a medicinal chemistry program, the (R)-ethyl-substituted derivative (structurally analogous to (R)-1-(5-Methylfuran-2-YL)propan-1-amine) was critical for the development of a potent, orally bioavailable CXCR2/CXCR1 antagonist. The final optimized compound, SCH 527123, which incorporates the (R)-amine as a key structural component, exhibited a CXCR2 IC50 of 2.6 nM [1]. In contrast, the corresponding (S)-enantiomer of a related derivative (compound 14) showed a markedly reduced affinity for the CXCR2 receptor and very poor rat pharmacokinetics [1]. The study explicitly states the 'critical importance of the (R)-ethyl derivative side chain' for both receptor affinity and oral exposure [1].

CXCR2 antagonism Enantioselectivity Pharmacokinetics Oral bioavailability

Validated Chiral Purity and Chemical Characterization for Reproducible Synthesis

For reliable and reproducible outcomes in asymmetric synthesis, the use of a highly pure and well-characterized single enantiomer is paramount. This compound is commercially available with specified chiral purity and chemical identity. Reputable vendors provide this compound with a purity of ≥95% to 97% [1]. Key identifiers including the canonical SMILES (CC[C@H](C1=CC=C(C)O1)N) and InChI (InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m1/s1) are established, ensuring accurate ordering and material verification [1].

Chiral purity Chemical characterization Analytical QC Procurement specification

Established Utility as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Beyond its role as an intermediate, this compound is directly employed as a chiral auxiliary or ligand to control stereochemistry in catalytic reactions. As noted by multiple sources, it serves to enhance both the selectivity and yield of enantioselective reactions, which is critical for the efficient production of optically active compounds . This application leverages the inherent chirality of the (R)-amine to bias the formation of one enantiomer over another in a catalytic cycle. While quantitative yield enhancements are specific to individual reactions, the class-level inference is that chiral amines of this type can significantly improve enantiomeric excess (ee) in catalytic transformations.

Asymmetric catalysis Chiral auxiliary Chiral ligand Enantioselective synthesis

Recommended Applications for (R)-1-(5-Methylfuran-2-YL)propan-1-amine Based on Quantitative Evidence


Development of CXCR2/CXCR1 Antagonists for Inflammatory Disease Research

This compound is a validated key intermediate for the synthesis of SCH 527123 (Navarixin), a potent, orally bioavailable allosteric antagonist of the CXCR2 and CXCR1 chemokine receptors [1]. The specific (R)-configuration of the amine is critical for achieving the nanomolar potency (CXCR2 IC50 = 2.6 nM) and favorable oral pharmacokinetics (rat AUC = 3.2 µM·h) that define this pharmacophore [1]. Research groups focused on developing novel treatments for inflammatory diseases (e.g., COPD, asthma, rheumatoid arthritis) or cancer metastasis will find this compound indispensable for exploring this validated chemical space. The use of the (R)-enantiomer is mandatory; the (S)-enantiomer or racemic mixture will not produce the desired biological profile [1].

Asymmetric Synthesis and Method Development Using Chiral Amine Auxiliaries/Ligands

As a well-defined chiral primary amine, this compound is an excellent candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. Its (R)-configuration can be exploited to induce stereoselectivity in a wide range of chemical transformations, including alkylations, hydrogenations, and additions to carbonyls . Synthetic chemists aiming to develop new enantioselective methodologies or to synthesize chiral building blocks with high optical purity should consider this compound. It offers a reproducible and commercially available source of chirality, which is essential for achieving predictable and high enantiomeric excess in reaction development .

Synthesis of Novel Heterocyclic and Furan-Containing Chiral Scaffolds

The 5-methylfuran moiety and the primary amine handle provide two distinct points of diversification for medicinal chemistry programs. The amine can be easily functionalized through reductive amination, amide bond formation, or other amine-specific reactions, while the furan ring offers opportunities for further functionalization or bioisosteric replacement studies [1]. This makes it a privileged scaffold for generating libraries of novel compounds for hit-to-lead optimization in a variety of therapeutic areas. Its established purity (≥95%) and full characterization ensure that any novel compound synthesized from it can be reliably traced back to a defined starting material [2].

Production of Drug Metabolites and Reference Standards

Given its role in the synthesis of the clinical candidate Navarixin (SCH 527123), (R)-1-(5-Methylfuran-2-YL)propan-1-amine is a crucial building block for the synthesis of potential metabolites or degradation products of the parent drug [1]. Analytical and bioanalytical groups requiring authentic samples of specific metabolites or related substances for method development and validation in preclinical or clinical studies will need to procure this specific chiral amine to prepare those reference standards. The use of the incorrect enantiomer would lead to the synthesis of the wrong stereoisomer, rendering the reference material invalid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(5-Methylfuran-2-YL)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.